(4-氨基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

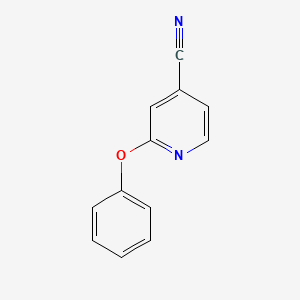

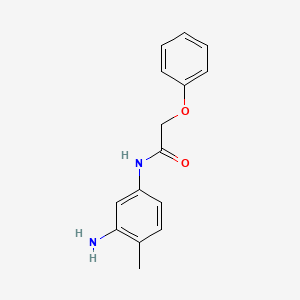

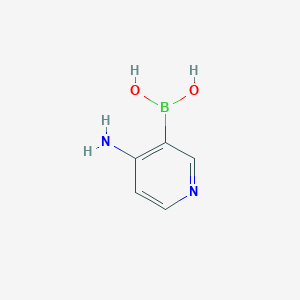

“(4-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 959904-53-1 . It has a molecular weight of 174.39 .

Molecular Structure Analysis

The IUPAC name for this compound is “4-amino-3-pyridinylboronic acid hydrochloride” and its InChI Code is "1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H" .科学研究应用

Sensing Applications

Boronic acids, including (4-Aminopyridin-3-yl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This includes the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown growth in the area of protein manipulation. They interact with proteins and can be used for their manipulation . This includes the interference in signalling pathways, enzyme inhibition, and cell delivery systems .

Separation Technologies

Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . They are also used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .

Suzuki-Miyaura Coupling Reactions

(4-Aminopyridin-3-yl)boronic acid is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions .

Ligand-free Palladium-catalyzed Suzuki Coupling Reaction

This compound is also used in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .

Synthesis of Compounds

With the growing importance of click reactions, boronic acids are also applied to the synthesis of compounds containing the boronic acid moiety .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins with cis-diol-containing biomolecules .

Mode of Action

(4-Aminopyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Boronic acids are known to interact with cis-diol-containing biomolecules, which are prevalent in various biochemical pathways .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.

Result of Action

Boronic acids are known to exhibit high binding affinity towards cis-diol-containing biomolecules , which could potentially lead to significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Aminopyridin-3-yl)boronic acid. For instance, the pH of the environment can affect the binding affinity of boronic acids . Specifically, (4-Aminopyridin-3-yl)boronic acid exhibits low binding pH and high binding affinity towards cis-diol-containing biomolecules , suggesting that it can function effectively under neutral or acidic conditions.

属性

IUPAC Name |

(4-aminopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFSVZONUPBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635064 |

Source

|

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959957-75-6 |

Source

|

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。